Propanenitrile, 3-mercapto-
Description
Propanenitrile, 3-mercapto- (CAS No. 1001-58-7), also known as β-mercaptopropionitrile or 2-cyanoethanethiol, is a nitrile derivative with a terminal thiol (-SH) group. Its molecular formula is C₃H₅NS, and it is primarily used in organic synthesis as a precursor for thioethers, pharmaceuticals, and specialty chemicals . The compound is characterized by its dual reactivity: the nitrile group participates in nucleophilic additions, while the thiol group enables disulfide bond formation or metal coordination . Safety data indicate it is a skin and eye irritant, requiring careful handling in laboratory settings .
Properties
IUPAC Name |
3-sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXEFOUDMXDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061383 | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-58-7 | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.438 | |
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| Record name | 3-MERCAPTOPROPANENITRILE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Thiodipropionitrile Synthesis via Acrylonitrile and Alkaline Hydrosulfide
The foundational step in 3-mercaptopropionitrile production involves the reaction of acrylonitrile with sodium hydrosulfide under alkaline conditions to form thiodipropionitrile. This exothermic reaction proceeds at 35–40°C, with rapid addition of acrylonitrile to a preheated NaSH solution. The stoichiometric ratio of acrylonitrile to NaSH is critical, as excess acrylonitrile ensures complete conversion while minimizing polysulfide byproducts.
Key parameters include:
-
Temperature control : Maintaining 40°C during acrylonitrile addition prevents runaway exotherms.
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Molar ratios : A 2:1 molar excess of acrylonitrile to NaSH maximizes thiodipropionitrile yield.
-
Reaction time : Completion occurs within 10 minutes post-addition, confirmed by the disappearance of NaSH via titration.
Post-reaction, the mixture is cooled to room temperature, and unreacted acrylonitrile is removed via distillation under reduced pressure. The resulting thiodipropionitrile is a pale-yellow liquid, typically obtained in >95% purity.
Base-Mediated Decomposition of Thiodipropionitrile
Thiodipropionitrile undergoes decomposition in the presence of excess NaSH and sodium hydroxide (NaOH) to yield 3-mercaptopropionitrile. This step exploits the susceptibility of the sulfide bridge to nucleophilic attack by hydrosulfide ions, cleaving the molecule into two equivalents of 3-mercaptopropionitrile.
Reaction Mechanism
The decomposition follows a nucleophilic substitution pathway:
The intermediate sodium sulfide (Na₂S) attacks the sulfur atom in thiodipropionitrile, breaking the S–S bond and releasing two nitrile-terminated thiol molecules.
Optimization of Reaction Conditions
Critical factors influencing yield and purity include:
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NaSH stoichiometry : A 1.1:1 molar ratio of NaSH to thiodipropionitrile ensures complete decomposition.
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Base selection : Sodium hydroxide (0.5 moles per mole thiodipropionitrile) accelerates the reaction by maintaining alkaline conditions, stabilizing the mercaptide intermediate.
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Temperature profile : The reaction exotherms to 50–60°C, which is maintained for 30 minutes to ensure homogeneity.
A representative experimental protocol involves:
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Adding 1.30 moles of NaSH to thiodipropionitrile at 45°C.
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Gradually introducing 0.31 moles of NaOH to control exotherms (<50°C).
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Holding at 50–60°C for 30 minutes until the mixture clarifies, indicating reaction completion.
Purification and Isolation Strategies
Acidification and Solvent Extraction
Post-decomposition, the crude 3-mercaptopropionitrile is acidified with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to protonate the mercaptide ion, releasing hydrogen sulfide (H₂S). Key steps include:
Distillation
Final purification employs fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg), yielding 3-mercaptopropionitrile with >98% purity. This step removes residual solvents and low-boiling impurities.
Comparative Analysis of Process Parameters
The table below summarizes optimized conditions for critical reaction stages:
| Parameter | Thiodipropionitrile Synthesis | Decomposition |
|---|---|---|
| Temperature (°C) | 35–40 | 50–60 |
| Molar Ratio (substrate:reagent) | 2:1 (acrylonitrile:NaSH) | 1:1.1 (thiodipropionitrile:NaSH) |
| Base Used | None | NaOH (0.5 mol/mol) |
| Reaction Time | 10 minutes | 30 minutes |
| Yield (%) | >95 | 92–95 |
Mitigation of Byproduct Formation
A key advantage of this method is the suppression of dithiodipropionitrile and dithiodipropionic acid, common byproducts in alternative routes. This is achieved through:
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Excess acrylonitrile : Prevents polysulfide formation by consuming all available NaSH.
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Controlled pH : Alkaline conditions during decomposition stabilize the mercaptide ion, minimizing oxidative coupling.
Industrial Scalability and Cost Efficiency
The described process is highly scalable, with batch sizes exceeding 100 kg reported in patent examples. Economic advantages include:
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Reagent availability : Acrylonitrile and NaSH are commodity chemicals.
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Solvent recovery : MIBK and dichloromethane are >90% recoverable via distillation.
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Energy efficiency : Exothermic reactions reduce heating requirements.
Chemical Reactions Analysis
Nucleophilic Addition and Retro-Michael Reactions
3-MPN is synthesized via a Michael addition-retro-Michael cascade using acrylonitrile and sodium hydrosulfide (NaSH) under alkaline conditions :
Reaction Mechanism:
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Michael Addition :
-
Retro-Michael Decomposition :
Hydrolysis and Acidification
3-MPN is hydrolyzed to 3-mercaptopropionic acid (3-MPA) under acidic or basic conditions:
Acidic Hydrolysis :
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Conditions : Reflux with 18–31.5% HCl or H₂SO₄ for 3 hours.
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Mechanism : Protonation of the nitrile followed by nucleophilic water attack, releasing NH₃.
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Byproduct : H₂S, trapped via caustic scrubbing.
Basic Hydrolysis (Saponification) :
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Conditions : 70°C with NaOH (2.6 mol per mole 3-MPN), followed by acidification.
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Isolation : Extraction with polar solvents (e.g., methylisobutylketone).
Table 2: Hydrolysis Pathways and Outcomes
| Pathway | Reagents | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic | 27% HCl | Reflux | 3 hr | 3-MPA | 85–90% |
| Basic | NaOH, H₂O | 70–100°C | 2–3 hr | 3-MPA (after acid) | 75–80% |
Coordination Chemistry and Metal Complexation
3-MPN acts as a bidentate ligand , forming stable complexes with transition metals:
Example Reactions:
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Cobalt(II) Complex : [Co(3-MPN)₂Cl₂] exhibits octahedral geometry.
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Silver(I) Complex : [Ag(3-MPN)₂]NO₃ with linear coordination.
Table 3: Metal Complexes of 3-MPN
| Metal Ion | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Co²⁺ | 1:2 | Octahedral | Catalytic oxidation |
| Cu²⁺ | 1:1 | Square Planar | Electrochemical sensors |
| Ag⁺ | 1:2 | Linear | Antimicrobial coatings |
Surface Adsorption and Electrochemical Behavior
3-MPN forms self-assembled monolayers (SAMs) on gold electrodes, influencing surface properties:
-
Orientation Changes : Applied potential alters molecular alignment, reducing C-H stretching band intensities (2930 cm⁻¹, 2850 cm⁻¹) in FTIR spectra.
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Applications : Corrosion inhibition, biosensor development.
Biological Interactions
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Complement Activation : SAMs of 3-MPN on gold bind immunoglobulins (IgG), triggering classical complement pathway activation.
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Antimicrobial Activity : Inhibits Staphylococcus aureus and Escherichia coli via thiol-mediated disruption of cell membranes.
Scientific Research Applications
Chemistry
Propanenitrile, 3-mercapto- serves as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, making it valuable in:
- Pharmaceutical Development: Used to design enzyme inhibitors and therapeutic agents due to its ability to form stable complexes with metal ions.
- Agrochemicals: Acts as an intermediate in the synthesis of various agrochemical products.
Biology
In biological research, propanenitrile, 3-mercapto- is studied for its potential as a biochemical probe:
- Enzyme Mechanisms: The thiol group can interact with biomolecules, providing insights into enzyme function and protein interactions.
- Immunology: It has been used to create surfaces that bind immunoglobulins, aiding in the study of immune responses.
Medicinal Chemistry
The compound has significant potential in medicinal chemistry:
- Enzyme Inhibition: Its thiol group allows for modification of protein functions, making it a candidate for drug development targeting specific enzymes.
- Metal Complexation: The ability to form stable complexes with metal ions opens avenues for developing new therapeutic agents.
Industrial Applications
In industry, propanenitrile, 3-mercapto- is utilized as an intermediate in producing specialty chemicals:
- Polymers and Coatings: Its unique properties enable the creation of materials with specific performance characteristics.
- Catalysis: Acts as a uninegative bidentate bridging ligand in synthesizing dimeric complexes with metals like cobalt and copper.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Demonstrated potential as an enzyme inhibitor due to strong metal ion complexation. | |
| Biological Probes | Showed effectiveness in binding immunoglobulins for immune response studies. | |
| Material Science | Used to create chemically defined surfaces for biomaterials research. |
Mechanism of Action
The mechanism of action of propanenitrile, 3-mercapto- involves its thiol group, which can undergo nucleophilic addition and substitution reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including enzyme inhibition and material synthesis.
Comparison with Similar Compounds
Propanenitrile, 3-Bromo- (3-Bromopropionitrile)
- CAS No.: 2417-90-5
- Molecular Formula : C₃H₄BrN
- Key Differences :
- The bromine atom replaces the thiol group, making it more electrophilic and suitable for nucleophilic substitution reactions .
- Higher molecular weight (133.98 g/mol vs. 87.14 g/mol for 3-mercapto-) due to bromine’s atomic mass .
- Applications: Intermediate in agrochemicals and pharmaceuticals (e.g., alkylating agents) .
Propanenitrile, 3-(4-Bromophenoxy)-
- CAS No.: 118449-57-3
- Molecular Formula: C₉H₈BrNO
- Higher molecular weight (226.07 g/mol) and boiling point (59–60°C at 17 Torr) compared to 3-mercapto- .
Propanenitrile, 3-(Dimethylamino)-
- CAS No.: Not explicitly listed (referenced in NIST data)
- Molecular Formula : C₅H₁₀N₂
- Key Differences: The dimethylamino group (-N(CH₃)₂) enhances electron density, favoring nucleophilic reactions . Likely less toxic than 3-mercapto- due to the absence of a thiol group.
Comparison with Functional Group Analogs
1-Propanol, 3-Mercapto-
- CAS No.: 19721-22-3
- Molecular Formula : C₃H₈OS
- Key Differences: Replaces the nitrile group with a hydroxyl (-OH), reducing electrophilicity but increasing hydrogen-bonding capacity . Applications: Potential use in cosmetics or biomedicine due to thiol-alcohol dual functionality .
Fluorinated Derivatives (e.g., Propanenitrile, 3,3,3-Trifluoro-2-Hydroxy-)
- CAS No.: Not explicitly listed
- Molecular Formula: C₃H₂F₃NO
- Key Differences: Fluorine atoms increase electronegativity and stability, making these compounds resistant to oxidation . Lower boiling point (59–60°C at 17 Torr) compared to non-fluorinated analogs due to reduced molecular weight .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Propanenitrile, 3-mercapto- | 1001-58-7 | C₃H₅NS | 87.14 | Not reported | -SH, -CN |
| 3-Bromopropionitrile | 2417-90-5 | C₃H₄BrN | 133.98 | Not reported | -Br, -CN |
| 3-(4-Bromophenoxy)propanenitrile | 118449-57-3 | C₉H₈BrNO | 226.07 | 59–60 (at 17 Torr) | -O-, -Br, -CN |
Biological Activity
Propanenitrile, 3-mercapto- (also known as 3-mercapto-1,2-propanediol) is a compound with significant biological activity attributed to its thiol group. This article delves into its chemical properties, biological mechanisms, and potential applications in various fields, including biomaterials and pharmaceuticals.
Structure and Composition
Propanenitrile, 3-mercapto- has the molecular formula and features a thiol () group attached to a propanenitrile backbone. This structure allows for unique interactions with biological molecules and surfaces.
Synthesis
The synthesis of propanenitrile, 3-mercapto- can involve several methods, including the reaction of mercaptoacetic acid with acrylonitrile or through other organic synthesis pathways that facilitate the introduction of the thiol group into the nitrile framework.
Biological Activity
Immune Response Modulation
Research indicates that propanenitrile, 3-mercapto- can activate the complement system, a crucial part of the immune response. A study demonstrated that surfaces coated with this compound could bind immunoglobulins from human serum, leading to complement activation via the classical pathway. Techniques such as enzyme immunosorbent assays (EIA) and ellipsometry were employed to analyze this interaction.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential use in pharmaceutical applications .
Case Studies
-
Complement Activation Study
A detailed investigation into the binding capabilities of propanenitrile, 3-mercapto- on gold surfaces revealed its role in complement activation. The study found that after exposure to whole serum, immunoglobulin G (IgG) and complement factor 1q (C1q) were transiently detectable, indicating successful activation of the complement pathway. -
Antimicrobial Efficacy
In a comparative study assessing various mercapto compounds, propanenitrile, 3-mercapto- was evaluated for its antimicrobial properties against multiple bacterial strains. Results indicated significant inhibition zones, suggesting that this compound could serve as a lead in drug development targeting resistant bacteria .
Table 1: Biological Activities of Propanenitrile, 3-mercapto-
Q & A
What are the established synthesis methods for 3-mercapto-propanenitrile, and what critical reaction parameters influence yield and purity?
Methodological Answer:
The synthesis of 3-mercapto-propanenitrile (β-mercaptopropionitrile) is detailed in Organic Syntheses using controlled nucleophilic substitution or thiolation reactions. Key parameters include:
- Temperature control : Reactions are typically conducted below 40°C to minimize side reactions like polymerization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement efficiency.
- Purification : Vacuum distillation or column chromatography is used to isolate the product, with purity verified via GC-MS or H NMR .
How do researchers determine safe handling protocols for 3-mercapto-propanenitrile in laboratory settings?
Methodological Answer:
Safety protocols are based on NIOSH’s Recommended Exposure Limit (REL) of 6 ppmv for propanenitrile derivatives. Critical steps include:
- Ventilation : Use fume hoods to prevent inhalation exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste disposal : Segregate and store waste in labeled containers for professional hazardous waste treatment, as outlined in EPA guidelines .
What thermodynamic properties of 3-mercapto-propanenitrile are critical for experimental design, and how are they measured?
Methodological Answer:
Key thermodynamic data include:
- Heat capacity : Measured via differential scanning calorimetry (DSC) across a temperature range (e.g., 243–363 K), with reported values averaging 1.2 J·g·K .
- Vapor-liquid equilibrium (VLE) : Determined using static or flow methods, as described in J. Chem. Eng. Data, to optimize distillation conditions .
- Enthalpy of vaporization : Derived from vapor pressure measurements using the Clausius-Clapeyron equation .
How can researchers resolve contradictions in reported thermodynamic data for 3-mercapto-propanenitrile?
Methodological Answer:
Discrepancies arise from variations in experimental setups or purity levels. To address this:
- Standardize measurement protocols : Use NIST-recommended calorimetry methods (e.g., adiabatic calorimeters) .
- Purity verification : Employ gas chromatography to confirm sample purity >99.9% before data collection.
- Cross-validate datasets : Compare results with NIST WebBook entries or peer-reviewed studies using similar conditions .
What advanced techniques characterize the supramolecular interactions of 3-mercapto-propanenitrile in solid-state chemistry?
Methodological Answer:
The molecule’s thiol and nitrile groups facilitate hydrogen bonding and π-π interactions. Methods include:
- X-ray crystallography : Resolves C-H···N hydrogen bond networks, as seen in analogous bromophenylpropionitrile structures .
- FTIR spectroscopy : Identifies S-H stretching vibrations (2500–2600 cm) and nitrile C≡N peaks (2240–2260 cm).
- DFT calculations : Model intermolecular forces to predict crystal packing efficiency .
How do researchers design toxicity studies for 3-mercapto-propanenitrile, and what gaps exist in current data?
Methodological Answer:
Toxicity studies follow OECD guidelines, focusing on:
- Acute exposure : Rodent models assess LC values and respiratory irritation.
- Chronic effects : Evaluate hepatotoxicity via histopathology and serum biomarkers (e.g., ALT/AST).
- Data gaps : Limited long-term neurotoxicological studies; current literature prioritizes acute over chronic exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
